3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-(4-nitrobenzyl)-1,3-dihydro-2H-indol-2-one
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Overview
Description
3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is a complex organic compound with a unique structure that combines multiple functional groups. This compound is of interest due to its potential applications in various fields, including medicinal chemistry and materials science. Its structure includes a dihydroindolone core, which is known for its biological activity, and additional functional groups that may enhance its reactivity and interaction with biological targets.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE typically involves multiple steps, starting from commercially available precursors. One common route involves the condensation of 3,4-dimethoxybenzaldehyde with an appropriate indole derivative, followed by oxidation and nitration reactions to introduce the nitrophenyl group. The reaction conditions often require the use of strong acids or bases, oxidizing agents, and controlled temperatures to ensure the desired product is obtained with high purity and yield .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for cost-effectiveness and efficiency, often using continuous flow reactors and automated systems to control reaction parameters. Purification steps such as recrystallization or chromatography would be employed to ensure the final product meets the required specifications .
Chemical Reactions Analysis
Types of Reactions
3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to modify existing ones.
Reduction: Reduction reactions can be used to convert the nitro group to an amine, potentially altering the compound’s biological activity.
Substitution: The methoxy groups on the phenyl ring can be substituted with other functional groups to create derivatives with different properties.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst can be used.
Substitution: Reagents like halogens or alkylating agents can be used under appropriate conditions to achieve substitution reactions.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield quinones, while reduction can produce amines. Substitution reactions can result in a variety of derivatives with different functional groups .
Scientific Research Applications
3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE has several scientific research applications:
Medicinal Chemistry: The compound’s structure suggests potential as a pharmacophore for developing new drugs, particularly those targeting neurological or inflammatory pathways.
Materials Science: Its unique functional groups may allow it to be used in the synthesis of novel materials with specific electronic or optical properties.
Biological Studies: The compound can be used as a probe to study various biological processes, including enzyme interactions and signal transduction pathways.
Mechanism of Action
The mechanism of action of 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE involves its interaction with specific molecular targets. The compound’s dihydroindolone core is known to interact with various enzymes and receptors, potentially modulating their activity. The nitrophenyl and methoxy groups may enhance binding affinity and selectivity, leading to specific biological effects. The exact pathways involved would depend on the specific biological context and the presence of other interacting molecules .
Comparison with Similar Compounds
Similar Compounds
- 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
- 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-(1-NAPHTHYL)METHYL-1,3-DIHYDRO-2H-INDOL-2-ONE
Uniqueness
Compared to similar compounds, 3-[2-(3,4-DIMETHOXYPHENYL)-2-OXOETHYL]-3-HYDROXY-1-[(4-NITROPHENYL)METHYL]-2,3-DIHYDRO-1H-INDOL-2-ONE is unique due to the presence of the nitrophenyl group, which may confer additional biological activity and specificity. The combination of functional groups in this compound allows for a wide range of chemical modifications and applications, making it a versatile molecule for research and development .
Properties
Molecular Formula |
C25H22N2O7 |
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Molecular Weight |
462.4 g/mol |
IUPAC Name |
3-[2-(3,4-dimethoxyphenyl)-2-oxoethyl]-3-hydroxy-1-[(4-nitrophenyl)methyl]indol-2-one |
InChI |
InChI=1S/C25H22N2O7/c1-33-22-12-9-17(13-23(22)34-2)21(28)14-25(30)19-5-3-4-6-20(19)26(24(25)29)15-16-7-10-18(11-8-16)27(31)32/h3-13,30H,14-15H2,1-2H3 |
InChI Key |
QOGQBXLXAKNJRU-UHFFFAOYSA-N |
Canonical SMILES |
COC1=C(C=C(C=C1)C(=O)CC2(C3=CC=CC=C3N(C2=O)CC4=CC=C(C=C4)[N+](=O)[O-])O)OC |
Origin of Product |
United States |
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